molecular formula C9H8N2O2 B156672 6-Hydroxy-2-methylquinazolin-4(3H)-one CAS No. 1882-77-5

6-Hydroxy-2-methylquinazolin-4(3H)-one

Cat. No.: B156672
CAS No.: 1882-77-5
M. Wt: 176.17 g/mol
InChI Key: QMCWCWOPKFEBHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. The reaction is usually carried out under reflux conditions, followed by cyclization to form the quinazolinone core .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically quinazolinone derivatives with enhanced or modified biological activities, which are of significant interest in drug development .

Scientific Research Applications

Mechanism of Action

The primary mechanism by which 6-Hydroxy-2-methylquinazolin-4(3H)-one exerts its effects is through the inhibition of histone deacetylase (HDAC) enzymes. By inhibiting HDACs, the compound can induce hyperacetylation of histone proteins, leading to changes in gene expression that result in the suppression of cancer cell growth and proliferation. Molecular docking studies have shown that the compound binds to the active site of HDAC2 with high affinity, further supporting its role as an HDAC inhibitor .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific quinazolinone scaffold, which provides a distinct mode of interaction with HDAC enzymes. This structural uniqueness contributes to its potent cytotoxic effects against various cancer cell lines, making it a valuable compound in the development of new anticancer therapies .

Properties

IUPAC Name

6-hydroxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCWCWOPKFEBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388733
Record name 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-77-5
Record name 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1882-77-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How do these compounds interact with HDAC and what are the downstream effects?

A: The research suggests that 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives, particularly when incorporating a N-hydroxyheptanamide moiety, can act as HDAC inhibitors. [, ] While the exact mechanism is not fully elucidated within these studies, these compounds are proposed to bind within the active site of HDAC, similar to known inhibitors like Vorinostat (SAHA). This binding interferes with the enzyme's ability to remove acetyl groups from histone tails. This inhibition of HDAC activity can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of genes promoting cell proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [, ]

Q2: How does modifying the structure of this compound derivatives affect their potency as HDAC inhibitors and cytotoxic agents?

A: Both studies explored the Structure-Activity Relationship (SAR) by synthesizing and evaluating a series of this compound derivatives with various substitutions. They found that the presence and nature of substituents on the aromatic ring of the quinazolinone core, as well as variations in the linker connecting this core to the hydroxamic acid moiety, significantly influenced both HDAC inhibitory activity and cytotoxicity against different cancer cell lines. [, ] For instance, incorporating conjugated systems into the linker region generally enhanced potency. [] Molecular docking simulations provided insights into the binding modes and interactions within the HDAC active site, further explaining the observed SAR trends.

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